molecular formula C13H12BrF2N3S2 B1379928 [[Amino-[(3,4-difluorophenyl)methylsulfanyl]methylidene]amino]-(thiophen-2-ylmethylidene)azanium;bromide CAS No. 1274948-34-3

[[Amino-[(3,4-difluorophenyl)methylsulfanyl]methylidene]amino]-(thiophen-2-ylmethylidene)azanium;bromide

Cat. No. B1379928
CAS RN: 1274948-34-3
M. Wt: 392.3 g/mol
InChI Key: RISVOCNKBPWXON-UHFFFAOYSA-N
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Description

[[Amino-[(3,4-difluorophenyl)methylsulfanyl]methylidene]amino]-(thiophen-2-ylmethylidene)azanium;bromide is a useful research compound. Its molecular formula is C13H12BrF2N3S2 and its molecular weight is 392.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality [[Amino-[(3,4-difluorophenyl)methylsulfanyl]methylidene]amino]-(thiophen-2-ylmethylidene)azanium;bromide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about [[Amino-[(3,4-difluorophenyl)methylsulfanyl]methylidene]amino]-(thiophen-2-ylmethylidene)azanium;bromide including the price, delivery time, and more detailed information at info@benchchem.com.

Mechanism of Action

Target of Action

The primary targets of this compound are currently unknown. The compound’s structure suggests it may interact with proteins or enzymes that recognize or bind to similar structures

Mode of Action

Based on its chemical structure, it may interact with its targets through covalent bonding or non-covalent interactions such as hydrogen bonding, van der waals forces, or electrostatic interactions .

Biochemical Pathways

Without specific target information, it’s challenging to determine the exact biochemical pathways this compound affects. Given its structure, it could potentially interfere with pathways involving similar structures .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound are currently unknown. These properties are crucial for understanding the compound’s bioavailability, which refers to the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .

Result of Action

The molecular and cellular effects of this compound’s action are currently unknown. These effects would depend on the compound’s specific targets and the biochemical pathways it affects .

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules can influence the compound’s action, efficacy, and stability. For instance, extreme pH or temperature conditions could potentially denature the compound, reducing its efficacy .

properties

IUPAC Name

[[amino-[(3,4-difluorophenyl)methylsulfanyl]methylidene]amino]-(thiophen-2-ylmethylidene)azanium;bromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11F2N3S2.BrH/c14-11-4-3-9(6-12(11)15)8-20-13(16)18-17-7-10-2-1-5-19-10;/h1-7H,8H2,(H2,16,18);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RISVOCNKBPWXON-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C=[NH+]N=C(N)SCC2=CC(=C(C=C2)F)F.[Br-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12BrF2N3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

CID 74926542

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
[[Amino-[(3,4-difluorophenyl)methylsulfanyl]methylidene]amino]-(thiophen-2-ylmethylidene)azanium;bromide
Reactant of Route 2
[[Amino-[(3,4-difluorophenyl)methylsulfanyl]methylidene]amino]-(thiophen-2-ylmethylidene)azanium;bromide
Reactant of Route 3
[[Amino-[(3,4-difluorophenyl)methylsulfanyl]methylidene]amino]-(thiophen-2-ylmethylidene)azanium;bromide
Reactant of Route 4
[[Amino-[(3,4-difluorophenyl)methylsulfanyl]methylidene]amino]-(thiophen-2-ylmethylidene)azanium;bromide
Reactant of Route 5
[[Amino-[(3,4-difluorophenyl)methylsulfanyl]methylidene]amino]-(thiophen-2-ylmethylidene)azanium;bromide
Reactant of Route 6
[[Amino-[(3,4-difluorophenyl)methylsulfanyl]methylidene]amino]-(thiophen-2-ylmethylidene)azanium;bromide

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